molecular formula C20H25N3O B2400537 N-cyclohexyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900012-11-5

N-cyclohexyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2400537
CAS No.: 900012-11-5
M. Wt: 323.44
InChI Key: MDLONZWHNWQQIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide (CAS Number 900012-11-5) is a heterocyclic compound with a molecular formula of C20H25N3O and a molecular weight of 323.43 g/mol. It features a complex dihydropyrrolo[1,2-a]pyrazine core structure, which is a scaffold of significant interest in medicinal chemistry and drug discovery. This core structure is recognized as a key template for the development of various therapeutic agents . Compounds based on the pyrrolo[1,2-a]pyrazine scaffold have been identified as inhibitors of critical enzymatic targets. For instance, derivatives of this structural class have been investigated as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key target in oncology, particularly in the treatment of cancers . Furthermore, closely related structural analogs, specifically cyclohexyl-octahydropyrrolo[1,2-a]pyrazine-based inhibitors, have been identified as a novel class of inhibitors for human N-myristoyltransferase-1 (NMT), an emerging therapeutic target where inhibition has been shown to affect cancer cell proliferation . The presence of the amide linkage and the specific (R)-configuration at a central core position, as seen in related pharmacophores, are often critical for high binding affinity and inhibitory potency against enzyme targets . This reagent is provided for non-human research applications only and is a valuable chemical tool for scientists exploring innovative therapeutic pathways in areas such as oncology and enzymology.

Properties

IUPAC Name

N-cyclohexyl-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c24-20(21-17-10-5-2-6-11-17)23-15-14-22-13-7-12-18(22)19(23)16-8-3-1-4-9-16/h1,3-4,7-9,12-13,17,19H,2,5-6,10-11,14-15H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLONZWHNWQQIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a pyrazine ring, followed by the introduction of cyclohexyl and phenyl groups through substitution reactions. The final step often involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and pH, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

N-cyclohexyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-cyclohexyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide exerts its effects depends on its specific application. In biochemical contexts, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes. The compound’s structure allows it to fit into specific binding sites, influencing the function of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations and Bioactivity

A. 1-(4-Fluorophenyl)-N-(tert-butyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide ()

  • Structural Differences : The tert-butyl group replaces the cyclohexyl moiety, and a 4-fluorophenyl group substitutes the phenyl ring.
  • The tert-butyl group’s smaller size and lower lipophilicity may reduce membrane permeability relative to the cyclohexyl group .

B. (2H)-2-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one Derivatives ()

  • Structural Differences : These compounds lack the carboxamide group but include a ketone at position 1 and aryl substituents at position 4.
  • Bioactivity :
    • Compound 4d (6-aryl derivative) exhibited anti-inflammatory and analgesic activities comparable to ibuprofen in murine models.
    • The absence of the carboxamide group in this series suggests that the ketone and aryl substituents are sufficient for activity, but the carboxamide in the target compound may enhance binding specificity .

C. N-(5-chloro-2,4-dimethoxyphenyl)-6-methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide ()

  • Structural Differences : Chloro and methoxy groups on the phenyl ring, with a propyl substituent on the pyrrolo-pyrazine core.
  • Implications :
    • Chlorine and methoxy groups may enhance target binding via halogen bonds and hydrogen bonding, respectively.
    • The propyl group could alter steric hindrance compared to the cyclohexyl group in the target compound .

D. (7S,8aS)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-4-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide ()

  • Structural Differences : Incorporates a benzodioxin group and a methoxy substituent, with stereochemical specificity (7S,8aS).
  • Stereochemistry may influence metabolic pathways and target selectivity .
Structure-Activity Relationships (SAR)
  • Cyclohexyl vs. tert-butyl :
    • Cyclohexyl’s bulkiness may improve hydrophobic interactions in binding pockets, while tert-butyl’s rigidity could limit conformational flexibility .
  • Phenyl Substituents :
    • Electron-withdrawing groups (e.g., fluorine) enhance stability but may reduce absorption. Unsubstituted phenyl groups balance lipophilicity and bioavailability .
  • Carboxamide Position :
    • Carboxamides at position 2 (target compound) vs. ketones at position 1 () suggest divergent mechanisms of action, with carboxamides likely engaging in hydrogen bonding .

Biological Activity

N-cyclohexyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a unique pyrrolo[1,2-a]pyrazine core structure, which is fused with cyclohexyl and phenyl groups. These structural characteristics make it a subject of interest for various biological and pharmacological studies.

  • IUPAC Name : N-cyclohexyl-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
  • Molecular Weight : 323.4 g/mol
  • CAS Number : 900012-11-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors under controlled conditions, starting with the formation of a pyrazine ring and subsequently introducing cyclohexyl and phenyl groups through substitution reactions. The final step often involves amidation to form the carboxamide group.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, such as enzymes or receptors. The compound's structure allows it to fit into binding sites on target proteins, thereby influencing their activity.

Pharmacological Studies

Recent studies have explored the pharmacological potential of similar compounds within the pyrrolo[1,2-a]pyrazine class. For instance:

  • Antifungal Activity : A related compound, pyrrolo[1,2-a]pyrazine-1,4-dione derived from Streptomyces sp., exhibited mild hemolytic activity with an effective concentration (EC50) value of 115.5 µg/mL on human erythrocytes and moderate cytotoxicity with a 50% inhibitory concentration (IC50) of 500 µg/mL on RAW 264.7 cell lines .

Comparative Analysis Table

Compound NameSourceBiological ActivityEC50/IC50 Values
This compoundLaboratory SynthesisAntifungal PotentialNot yet evaluated
Pyrrolo[1,2-a]pyrazine-1,4-dioneStreptomyces sp.Mild hemolytic activityEC50: 115.5 µg/mL
Pyrrolo[1,2-a]pyrazine derivativeRAW 264.7 CellsCytotoxicityIC50: 500 µg/mL

Study on Antifungal Properties

A study conducted on pyrrolo[1,2-a]pyrazine derivatives demonstrated that these compounds can exhibit antifungal properties. The extraction from Streptomyces sp. highlighted their potential as antifungal agents with minimal cytotoxic effects compared to standard treatments like streptomycin .

Genotoxicity Assessment

Genotoxicity studies indicated that certain derivatives showed minimal chromosomal aberrations when compared to traditional antibiotics. This suggests a favorable safety profile for further development as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing reaction conditions during the synthesis of N-cyclohexyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide?

  • Methodological Answer : Synthesis optimization requires systematic variation of temperature, solvent polarity, and catalyst loading (e.g., palladium catalysts for cross-coupling reactions). For example, Pd(2)(dba)(3) with BINAP ligand has been used to incorporate secondary amines at the C-6 position of the pyrrolo-pyrazine core . Reaction progress should be monitored via HPLC or TLC, and purification techniques like column chromatography are critical for isolating high-purity intermediates .

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the dihydropyrrolo-pyrazine backbone and substituents. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography (as applied in related compounds) resolves stereochemical ambiguities . High-resolution LC-MS or elemental analysis ensures purity (>95%) for biological testing .

Q. How can researchers predict the solubility and bioavailability of this compound?

  • Methodological Answer : Computational tools like LogP calculators and molecular dynamics simulations assess lipophilicity. Introducing polar groups (e.g., hydroxyl or carboxyl) to the cyclohexyl or phenyl moieties can enhance aqueous solubility, as demonstrated in structurally similar thiourea derivatives .

Advanced Research Questions

Q. What strategies are effective for designing analogs to improve target selectivity in kinase inhibition studies?

  • Methodological Answer : Structure-activity relationship (SAR) studies guided by X-ray co-crystallography of the compound bound to its target (e.g., PDE2A in neuropharmacology) identify critical binding interactions. For example, modifying the carboxamide group or introducing fluorinated substituents can enhance affinity and selectivity .

Q. How can discrepancies in biological activity data across different assay systems be resolved?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays). For instance, if a compound shows potent enzyme inhibition but weak cellular activity, investigate membrane permeability via Caco-2 cell models or adjust formulation (e.g., using cyclodextrins for solubility) .

Q. What functionalization methods enable late-stage diversification of the pyrrolo-pyrazine scaffold?

  • Methodological Answer : Palladium-catalyzed Suzuki-Miyaura or Negishi couplings allow regioselective introduction of aryl/heteroaryl groups at the C-6/C-8 positions. For example, 6-bromo derivatives react efficiently with arylboronic acids to generate analogs with tailored electronic properties .

Q. How can researchers address metabolic instability observed in preclinical studies?

  • Methodological Answer : Perform in vitro microsomal stability assays (e.g., human liver microsomes) to identify metabolic hotspots. Deuterium incorporation at vulnerable positions (e.g., benzylic hydrogens) or replacing labile groups (e.g., ester with amide) can prolong half-life .

Data-Driven Research Challenges

Q. What computational models are most effective for predicting off-target interactions of this compound?

  • Methodological Answer : Molecular docking against databases like ChEMBL or PubChem, combined with machine learning algorithms (e.g., Random Forest classifiers), predicts off-target binding. Validate top hits using surface plasmon resonance (SPR) or thermal shift assays .

Q. How should researchers prioritize analogs for in vivo testing based on in vitro data?

  • Methodological Answer : Establish a scoring system incorporating potency (IC₅₀), selectivity (SI = IC₅₀ off-target/IC₅₀ on-target), and ADMET properties (e.g., plasma protein binding, CYP inhibition). Compounds with SI >100 and >50% oral bioavailability in rodent PK studies are prioritized .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the compound’s interaction with understudied targets (e.g., G-protein-coupled receptors) using cryo-EM or FRET-based assays .
  • Toxicology Profiling : Conduct Ames tests and hERG channel inhibition assays to address safety concerns before clinical translation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.